4-Ethoxyphenyl chloroformate 4-Ethoxyphenyl chloroformate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14356366
InChI: InChI=1S/C9H9ClO3/c1-2-12-7-3-5-8(6-4-7)13-9(10)11/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol

4-Ethoxyphenyl chloroformate

CAS No.:

Cat. No.: VC14356366

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxyphenyl chloroformate -

Specification

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
IUPAC Name (4-ethoxyphenyl) carbonochloridate
Standard InChI InChI=1S/C9H9ClO3/c1-2-12-7-3-5-8(6-4-7)13-9(10)11/h3-6H,2H2,1H3
Standard InChI Key YXYYWRKYSZDHRP-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)OC(=O)Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

4-Ethoxyphenyl chloroformate is characterized by an ethoxy-substituted phenyl ring linked to a chloroformate functional group (OC(=O)Cl\text{OC(=O)Cl}). Key molecular descriptors include:

PropertyValue
IUPAC Name(4-ethoxyphenyl) carbonochloridate
Molecular FormulaC9H9ClO3\text{C}_9\text{H}_9\text{ClO}_3
Molecular Weight200.62 g/mol
Canonical SMILESCCOC1=CC=C(C=C1)OC(=O)Cl
InChI KeyYXYYWRKYSZDHRP-UHFFFAOYSA-N
Density~1.3 g/cm³ (estimated)
Boiling Point239–241°C (extrapolated)

The ethoxy group at the para position enhances the electron-donating capacity of the aromatic ring, moderating the electrophilicity of the chloroformate moiety compared to aliphatic analogues .

Synthesis and Industrial Production

Conventional Synthesis Routes

The primary synthesis route involves the reaction of 4-ethoxyphenol with phosgene (COCl2\text{COCl}_2) or its safer alternatives, such as triphosgene, under anhydrous conditions:

4-Ethoxyphenol+COCl24-Ethoxyphenyl Chloroformate+HCl\text{4-Ethoxyphenol} + \text{COCl}_2 \rightarrow \text{4-Ethoxyphenyl Chloroformate} + \text{HCl}

This exothermic reaction typically proceeds at 0–5°C in inert solvents like dichloromethane or toluene . Patent US3966786A highlights optimized continuous-flow methods for chloroformate synthesis, achieving yields >90% by maintaining short residence times (10–20 seconds) and precise stoichiometric control . For example, ethyl chloroformate production via phosgene and ethanol achieves 98% phosgene conversion under similar conditions .

Applications in Organic Synthesis

Carbamate and Urethane Formation

4-Ethoxyphenyl chloroformate is extensively used to synthesize carbamates via reaction with primary or secondary amines:

R2NH+ClCO2C6H4OCH2CH3R2NCO2C6H4OCH2CH3+HCl\text{R}_2\text{NH} + \text{ClCO}_2\text{C}_6\text{H}_4\text{OCH}_2\text{CH}_3 \rightarrow \text{R}_2\text{NCO}_2\text{C}_6\text{H}_4\text{OCH}_2\text{CH}_3 + \text{HCl}

These carbamates serve as protease inhibitors, herbicides, and thermally reversible polymers. The ethoxy group’s steric and electronic effects modulate reaction kinetics, enabling selective derivatization in complex molecules .

Pharmaceutical Intermediates

Recent studies emphasize its role in synthesizing kinase inhibitors and antineoplastic agents. For instance, carbamate-linked prodrugs of doxorubicin leverage the ethoxyphenyl group for enhanced lipophilicity and tumor targeting.

Exposure DurationAEGL-1AEGL-2AEGL-3
10 minutes0.1 ppm2.5 ppm25 ppm

These thresholds underscore the necessity of rigorous containment measures .

Recent Research and Innovations

Dynamic Covalent Chemistry

The compound’s utility in forming thermally reversible urethane bonds has spurred interest in self-healing polymers. Cross-linked networks incorporating 4-ethoxyphenyl-derived carbamates demonstrate >80% mechanical recovery after thermal annealing at 120°C.

Bioconjugation Strategies

Click chemistry approaches employ 4-ethoxyphenyl chloroformate to functionalize oligonucleotides and proteins. Site-specific carbamate linkages enable stable antibody-drug conjugates with controlled release profiles.

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